molecular formula C30H34N4O8S B12419174 Keap1-Nrf2-IN-6

Keap1-Nrf2-IN-6

Cat. No.: B12419174
M. Wt: 610.7 g/mol
InChI Key: RNGXYARCEQWNBD-SDHSZQHLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Keap1-Nrf2-IN-6 is a small molecule inhibitor that targets the interaction between Kelch-like ECH-associated protein 1 (Keap1) and nuclear factor erythroid 2-related factor 2 (Nrf2). This interaction is crucial for the regulation of oxidative stress responses in cells. By inhibiting this interaction, this compound can activate the Nrf2 pathway, leading to the expression of various cytoprotective genes that help in combating oxidative stress and maintaining cellular homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Keap1-Nrf2-IN-6 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditionsCommon reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates .

Industrial Production Methods

Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, using large-scale reactors, and employing purification techniques such as crystallization and chromatography. The process also includes rigorous quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Keap1-Nrf2-IN-6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with enhanced reactivity, while reduction can produce more stable reduced forms. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Keap1-Nrf2-IN-6 has a wide range of scientific research applications, including:

Mechanism of Action

Keap1-Nrf2-IN-6 exerts its effects by binding to the Kelch domain of Keap1, thereby preventing the interaction between Keap1 and Nrf2. This inhibition stabilizes Nrf2, allowing it to translocate into the nucleus and activate the transcription of antioxidant response element (ARE)-driven genes. These genes encode various cytoprotective proteins, including antioxidant enzymes, detoxification enzymes, and stress response proteins, which collectively enhance the cell’s ability to cope with oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Keap1-Nrf2-IN-6 is unique in its specific binding affinity and selectivity for the Keap1-Nrf2 interaction. Its distinct chemical structure allows for effective inhibition of this interaction, leading to robust activation of the Nrf2 pathway. This makes it a valuable tool for studying oxidative stress regulation and a promising candidate for therapeutic development .

Properties

Molecular Formula

C30H34N4O8S

Molecular Weight

610.7 g/mol

IUPAC Name

4-[(5S,8R)-8-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-5-(dimethylcarbamoyl)-7,11-dioxo-10-oxa-3-thia-6-azabicyclo[10.4.0]hexadeca-1(16),12,14-trien-16-yl]benzoic acid

InChI

InChI=1S/C30H34N4O8S/c1-17(35)34-13-5-8-25(34)27(37)31-23-14-42-30(41)21-7-4-6-20(18-9-11-19(12-10-18)29(39)40)22(21)15-43-16-24(32-26(23)36)28(38)33(2)3/h4,6-7,9-12,23-25H,5,8,13-16H2,1-3H3,(H,31,37)(H,32,36)(H,39,40)/t23-,24-,25+/m1/s1

InChI Key

RNGXYARCEQWNBD-SDHSZQHLSA-N

Isomeric SMILES

CC(=O)N1CCC[C@H]1C(=O)N[C@@H]2COC(=O)C3=CC=CC(=C3CSC[C@@H](NC2=O)C(=O)N(C)C)C4=CC=C(C=C4)C(=O)O

Canonical SMILES

CC(=O)N1CCCC1C(=O)NC2COC(=O)C3=CC=CC(=C3CSCC(NC2=O)C(=O)N(C)C)C4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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